molecular formula C12H13Br3Cl2O3P- B14461863 Chloro-[2,2,2-tribromo-1-(4-tert-butyl-2-chlorophenyl)ethoxy]phosphinate CAS No. 69919-18-2

Chloro-[2,2,2-tribromo-1-(4-tert-butyl-2-chlorophenyl)ethoxy]phosphinate

Katalognummer: B14461863
CAS-Nummer: 69919-18-2
Molekulargewicht: 546.8 g/mol
InChI-Schlüssel: LFQJXFWIZBEKEO-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chloro-[2,2,2-tribromo-1-(4-tert-butyl-2-chlorophenyl)ethoxy]phosphinate is a complex organophosphorus compound It is characterized by the presence of multiple halogen atoms (chlorine and bromine) and a tert-butyl group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Chloro-[2,2,2-tribromo-1-(4-tert-butyl-2-chlorophenyl)ethoxy]phosphinate typically involves multiple steps:

    Formation of the Phenyl Ring Substituent: The initial step involves the synthesis of 4-tert-butyl-2-chlorophenol, which is then brominated to introduce the tribromo substituents.

    Ether Formation: The brominated phenol is then reacted with 2,2,2-tribromoethanol under basic conditions to form the ethoxy linkage.

    Phosphorylation: The final step involves the reaction of the ethoxy compound with phosphorus oxychloride (POCl3) to introduce the phosphinate group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of automated reactors and precise control of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Chloro-[2,2,2-tribromo-1-(4-tert-butyl-2-chlorophenyl)ethoxy]phosphinate can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and bromine) can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.

    Hydrolysis: The phosphinate group can be hydrolyzed in the presence of water or aqueous acids/bases.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Hydrolysis: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the phosphorus atom.

Wissenschaftliche Forschungsanwendungen

Chloro-[2,2,2-tribromo-1-(4-tert-butyl-2-chlorophenyl)ethoxy]phosphinate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.

    Industry: It can be used in the production of flame retardants and other specialty chemicals.

Wirkmechanismus

The mechanism of action of Chloro-[2,2,2-tribromo-1-(4-tert-butyl-2-chlorophenyl)ethoxy]phosphinate involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple halogen atoms and the phosphinate group allows it to form strong interactions with these

Eigenschaften

CAS-Nummer

69919-18-2

Molekularformel

C12H13Br3Cl2O3P-

Molekulargewicht

546.8 g/mol

IUPAC-Name

chloro-[2,2,2-tribromo-1-(4-tert-butyl-2-chlorophenyl)ethoxy]phosphinate

InChI

InChI=1S/C12H14Br3Cl2O3P/c1-11(2,3)7-4-5-8(9(16)6-7)10(12(13,14)15)20-21(17,18)19/h4-6,10H,1-3H3,(H,18,19)/p-1

InChI-Schlüssel

LFQJXFWIZBEKEO-UHFFFAOYSA-M

Kanonische SMILES

CC(C)(C)C1=CC(=C(C=C1)C(C(Br)(Br)Br)OP(=O)([O-])Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.